molecular formula C14H17ClO3 B1361540 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid CAS No. 19774-97-1

2-(4-Chloro-2-cyclohexylphenoxy)acetic acid

Cat. No. B1361540
CAS RN: 19774-97-1
M. Wt: 268.73 g/mol
InChI Key: OGVODSDQXYUSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Chloro-2-cyclohexylphenoxy)acetic acid” is a chemical compound with the molecular formula C14H17ClO3 and a molecular weight of 268.74 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(4-Chloro-2-cyclohexylphenoxy)acetic acid” consists of a cyclohexyl group and a chloro group attached to a phenyl ring, which is further connected to an acetic acid moiety through an ether linkage .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a predicted melting point of 145.32°C and a predicted boiling point of approximately 401.3°C at 760 mmHg. The predicted density is approximately 1.2 g/cm3, and the refractive index is predicted to be 1.56 at 20°C .

Scientific Research Applications

Proteomics Research

2-(4-Chloro-2-cyclohexylphenoxy)acetic acid: is utilized in proteomics research due to its biochemical properties. It serves as a reagent for probing protein interactions and functions within cellular processes. Its molecular weight of 268.74 g/mol and solid physical state at room temperature make it suitable for various experimental setups .

Synthetic Auxin Analog

This compound acts as a synthetic auxin analog, which can be used to study plant growth and development. Auxins are a class of plant hormones that regulate various aspects of plant physiology, and synthetic analogs like 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid help in dissecting these pathways .

Agrochemical Research

In agrochemical research, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid may be used to develop new herbicides or growth regulators. Its structure is conducive to binding to plant hormone receptors, making it a candidate for controlling weed growth or modifying crop development .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, where it could be modified to create new pharmaceuticals. Its phenoxy acetamide structure is a common motif in drug design, which can be exploited to synthesize compounds with desired biological activities .

Pharmacological Studies

Pharmacological studies may leverage 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid to investigate its therapeutic potential. Its chemical structure allows for the exploration of its interaction with biological systems, possibly leading to the development of new treatments .

Chemical Synthesis

In the field of chemical synthesis, this compound can be used as a building block for constructing complex molecules. Its reactive acetic acid moiety and stable phenoxy ring provide versatility in synthetic routes .

Biochemical Assays

2-(4-Chloro-2-cyclohexylphenoxy)acetic acid: can be employed in biochemical assays to study enzyme kinetics and inhibition. Its ability to interact with enzymes and proteins makes it a valuable tool for understanding biochemical pathways .

Material Science

Lastly, in material science, the compound’s properties could be harnessed to create novel polymers or coatings with specific characteristics. Its molecular structure could contribute to the development of materials with unique mechanical or chemical properties .

Mechanism of Action

The mechanism of action of “2-(4-Chloro-2-cyclohexylphenoxy)acetic acid” is not specified in the available sources. It’s important to note that the mechanism of action for a compound can vary depending on its application .

Future Directions

The future directions of “2-(4-Chloro-2-cyclohexylphenoxy)acetic acid” are not specified in the available sources. Its potential uses and developments would likely depend on the results of ongoing research .

properties

IUPAC Name

2-(4-chloro-2-cyclohexylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c15-11-6-7-13(18-9-14(16)17)12(8-11)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVODSDQXYUSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282496
Record name 2-(4-chloro-2-cyclohexylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-cyclohexylphenoxy)acetic acid

CAS RN

19774-97-1
Record name MLS002639096
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chloro-2-cyclohexylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.